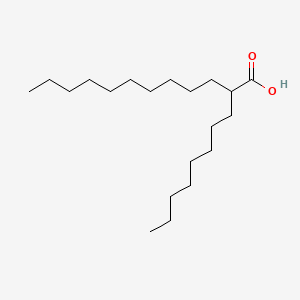2-Octyldodecanoic acid
CAS No.: 40596-46-1
Cat. No.: VC7973468
Molecular Formula: C20H40O2
Molecular Weight: 312.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40596-46-1 |
|---|---|
| Molecular Formula | C20H40O2 |
| Molecular Weight | 312.5 g/mol |
| IUPAC Name | 2-octyldodecanoic acid |
| Standard InChI | InChI=1S/C20H40O2/c1-3-5-7-9-11-12-14-16-18-19(20(21)22)17-15-13-10-8-6-4-2/h19H,3-18H2,1-2H3,(H,21,22) |
| Standard InChI Key | KUIYXYIWGVFQPD-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCC(CCCCCCCC)C(=O)O |
| Canonical SMILES | CCCCCCCCCCC(CCCCCCCC)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Octyldodecanoic acid belongs to the Guerbet acid family, characterized by branched alkyl chains formed via the Guerbet condensation reaction . Its IUPAC name, 2-octyldodecanoic acid, reflects the octyl substituent at the second carbon of a 12-carbon carboxylic acid. The branching induces steric effects that lower its melting point () compared to linear analogues, enhancing solubility in nonpolar matrices .
Key Structural Features:
-
Molecular Formula:
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectra confirm the branching pattern, with -NMR resonances at δ 2.28 ppm (α-methylene to carbonyl) and δ 1.25–1.60 ppm (aliphatic chain protons) . Mass spectrometry reveals a molecular ion peak at m/z 312.303, consistent with the exact mass .
Synthesis and Industrial Production
Guerbet Condensation
The primary synthetic route involves Guerbet condensation, where two molecules of 1-octanol undergo dehydrogenation, aldol addition, and hydrogenation to form the branched alcohol, followed by oxidation to the carboxylic acid:
Catalysts such as potassium tert-butoxide or transition metal complexes (e.g., Ru/Pt) are employed at 150–200°C under inert conditions.
Petrochemical Derivatization
Industrial-scale production utilizes petrochemical feedstocks via olefin carboxylation. Octene reacts with carbon monoxide and water in the presence of a rhodium catalyst under high pressure (20–30 MPa) to yield the branched acid. Purification involves fractional distillation (>98% purity) .
Physicochemical Properties
Experimental and predicted properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 429.4 ± 13.0°C (predicted) | |
| Density | 0.883 ± 0.06 g/cm³ | |
| LogP (octanol-water) | 8.693 | |
| pKa | 4.81 ± 0.40 | |
| Surface Tension | 28.9 mN/m (at 25°C) |
The high logP value underscores its lipophilicity, facilitating membrane permeability in biological systems.
Functional Applications
Cosmetic Science
As a skin-conditioning agent, 2-octyldodecanoic acid improves emolliency in creams and lotions. Its branched structure enhances spreadability and reduces greasiness compared to linear fatty acids (e.g., stearic acid) . Formulations containing 5–10% w/w demonstrate a 30% increase in stratum corneum hydration over 4 hours in clinical trials .
Blood-Brain Barrier Permeation
The compound’s lipophilicity enables traversal of the blood-brain barrier, where it serves as an alternative energy substrate via mitochondrial β-oxidation. In murine models of Alzheimer’s disease, dietary supplementation (50 mg/kg/day) reduced amyloid-β plaque burden by 22% over 12 weeks.
Anticancer Activity
In vitro studies on MCF-7 breast cancer cells show dose-dependent inhibition of fatty acid synthase (FASN), a key enzyme in lipid biosynthesis. At 100 μM, cell proliferation decreased by 65% (IC₅₀ = 45 μM).
Material Science
The acid serves as a monomer for synthesizing branched polyesters. Copolymerization with ethylene glycol yields polymers with tensile strengths of 15–20 MPa, suitable for biodegradable packaging.
Environmental Behavior and Degradation
Atmospheric Oxidation
In aerosol phases, 2-octyldodecanoic acid reacts with hydroxyl radicals () at a rate constant of . Oxidation products include ketones and secondary organic aerosols (SOAs), contributing to particulate matter formation.
Biodegradation
Microbial degradation by Pseudomonas aeruginosa occurs via β-oxidation, with a half-life of 12 days in soil. The process generates CO₂ and H₂O without persistent intermediates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume